N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H15F3N4O3S and its molecular weight is 424.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C19H20N4O3S
Molecular Weight : 384.5 g/mol
CAS Number : 2034342-07-7
The compound features a pyrazole ring, a thiophene moiety, and an oxalamide functional group, which are known to enhance its pharmacological properties. The unique structural components play critical roles in modulating various biological pathways.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is accomplished through the reaction of hydrazine with a suitable diketone.
- Formation of the Thiophene Ring : Achieved via the Paal-Knorr synthesis method.
- Linking the Rings : The ethyl chain is introduced through an alkylation reaction.
- Formation of the Oxalamide Group : The final step involves reacting the intermediate with oxalyl chloride.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties due to its antioxidant capabilities.
- Ion Channel Modulation : It has shown promise in modulating ion channels such as TRPM8, which are involved in thermosensation and pain pathways, suggesting potential applications in pain management .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:
Potential Applications
The unique structural features of this compound suggest it could be developed into therapeutic agents targeting:
- Pain Management : Through TRPM8 modulation.
- Neurodegenerative Diseases : Via antioxidant action.
- Inflammatory Conditions : Due to anti-inflammatory properties.
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3S/c19-18(20,21)28-14-4-2-13(3-5-14)24-17(27)16(26)22-10-15(12-6-9-29-11-12)25-8-1-7-23-25/h1-9,11,15H,10H2,(H,22,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEWQSIYNDQJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.